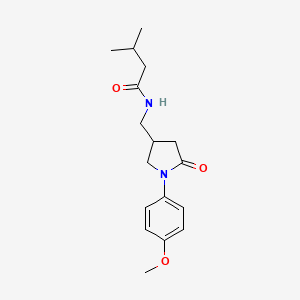

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide

Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a 3-methylbutanamide side chain. The 5-oxopyrrolidin-3-ylmethyl moiety introduces conformational rigidity, while the 4-methoxyphenyl group may enhance lipophilicity and influence receptor binding. This compound is structurally analogous to pharmacologically active molecules, particularly those targeting neurological or metabolic pathways, though specific biological data for this exact molecule remain underexplored in the provided literature .

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-12(2)8-16(20)18-10-13-9-17(21)19(11-13)14-4-6-15(22-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWDDZPQMBIGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with pyrrolidinone under acidic conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of specific kinases or interact with neurotransmitter receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoylphenyl Pyrrolidinone Derivatives

Compounds 5a–5d () share the pyrrolidinone core but differ in their acyl side chains (butyramide, pentanamide, hexanamide, heptanamide). Key comparisons include:

*Target compound data inferred from structural analogs.

Key Findings :

- Longer linear acyl chains (e.g., 5c) reduce melting points, suggesting increased conformational flexibility .

- The branched 3-methylbutanamide in the target compound may enhance metabolic stability compared to linear analogs.

Stereochemical Variants

Compounds m , n , o () and q () feature 3-methylbutanamide groups with stereochemical variations. For example:

- Compound q: Contains a benzyl-oxazolidinone core and a 3-methylbutanamide side chain, demonstrating the importance of stereochemistry in biological activity .

- Compound m : Exhibits a 2-oxotetrahydropyrimidin-1-yl group, highlighting how heterocyclic substitutions adjacent to the amide influence solubility and binding .

Structural Insights :

4-Methoxyphenyl-Containing Analogs

- N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (): Shares the 4-methoxyphenyl motif but replaces pyrrolidinone with a piperidine scaffold. This analog’s butyramide chain contrasts with the branched 3-methylbutanamide in the target compound, suggesting divergent pharmacokinetic profiles .

- Formoterol-Related Compound C (): Contains a 4-methoxyphenylethylamino group, underscoring the role of methoxy substitutions in adrenergic receptor modulation .

Functional Implications :

- The 4-methoxy group in the target compound may enhance membrane permeability compared to non-substituted phenyl analogs.

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This compound features a pyrrolidinone ring, a methoxyphenyl group, and an amide functional group, which contribute to its unique properties and interactions with biological systems.

Chemical Structure

The molecular formula of the compound is , and it has a molecular weight of 304.4 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidinone Ring: Cyclization of a γ-keto ester under acidic or basic conditions.

- Introduction of the Methoxyphenyl Group: Achieved through nucleophilic aromatic substitution.

- Amide Formation: Reaction with 3-methylbutanoyl chloride or similar reagents to form the final amide product.

The biological activity of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing pathways involved in disease mechanisms.

Potential Mechanisms Include:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes like carbonic anhydrase, which is implicated in tumor growth and metastasis.

- Receptor Modulation: The compound may interact with specific receptors, potentially affecting signaling pathways related to pain perception or inflammation.

Biological Assays and Case Studies

Research into the biological activity of compounds similar to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide has yielded promising results:

- Anticancer Activity: Studies have indicated that related compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.

- Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.

Research Applications

The compound's unique structure allows it to be utilized in various research applications:

Chemistry

- Used as a building block for synthesizing more complex organic molecules.

Biology

- Serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Medicine

- Investigated for therapeutic applications targeting specific diseases, particularly those involving enzyme dysregulation.

Industry

- Potential use in developing new materials with tailored properties for coatings and polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.